5-(Methylsulfinyl)pentylamine
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Overview
Description
5-(Methylsulfinyl)pentylamine is an organic compound with the molecular formula C6H15NOS. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to hydrogen atoms or organic groups. This compound is notable for its unique structure, which includes a methylsulfinyl group attached to a pentylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfinyl)pentylamine typically involves the reaction of 5-chloropentylamine with methylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfinyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to 5-(methylthio)pentylamine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides; reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: 5-(Methylsulfonyl)pentylamine
Reduction: 5-(Methylthio)pentylamine
Substitution: Secondary or tertiary amines depending on the alkyl halide used
Scientific Research Applications
5-(Methylsulfinyl)pentylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(Methylsulfinyl)pentylamine involves its interaction with specific molecular targets within biological systems. The compound can act as a substrate for enzymes that catalyze the oxidation or reduction of the methylsulfinyl group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pentylamine: A simpler amine with a straight-chain structure, lacking the methylsulfinyl group.
5-(Methylthio)pentylamine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
5-(Methylsulfonyl)pentylamine: An oxidized form of 5-(Methylsulfinyl)pentylamine with a sulfone group.
Uniqueness
This compound is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific oxidation and reduction reactions that are not possible with simpler amines. Additionally, the methylsulfinyl group can influence the compound’s solubility, stability, and interaction with biological molecules, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
5-methylsulfinylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-9(8)6-4-2-3-5-7/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULROTCGIMVCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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